Chondroitin Sodium Salt
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Overview
Description
6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid is a complex organic compound with multiple hydroxyl, acetamido, and carboxylic acid functional groups. This compound is characterized by its intricate structure, which includes several tetrahydropyran rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the tetrahydropyran rings. The process typically includes:
Formation of the Tetrahydropyran Rings: This can be achieved through cyclization reactions involving dihydroxy compounds and appropriate catalysts.
Introduction of Acetamido Groups: Acetamido groups are introduced through acetylation reactions using acetic anhydride in the presence of a base.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Carboxylation: Carboxylic acid groups are introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted acetamido groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between carbohydrates and proteins. Its structure mimics that of certain natural carbohydrates, making it useful in glycosylation studies.
Medicine
In medicine, this compound has potential applications in drug development. Its acetamido and hydroxyl groups can interact with biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The acetamido groups can form hydrogen bonds with amino acids in proteins, while the hydroxyl groups can participate in hydrophobic interactions. The carboxylic acid groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: This compound has similar acetamido groups but differs in its aromatic structure and iodine atoms.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: This compound shares the acetamido group but has a different cyclic structure and functional groups.
Uniqueness
The uniqueness of 6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid lies in its multiple tetrahydropyran rings and the presence of multiple functional groups, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
disodium;6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIUBKBHEGKTJL-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2Na2O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.